tert-butyl 2-(4-hydroxyphenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate
Description
This compound belongs to the class of oxazolo-pyridine derivatives, characterized by a fused oxazole and dihydropyridine ring system. The tert-butyl carbamate group at the 5-position acts as a protective moiety, enhancing stability during synthesis and modulating bioavailability. Such structural features are common in pharmaceutical intermediates, particularly in kinase inhibitors and neuroactive agents.
Properties
Molecular Formula |
C17H20N2O4 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
tert-butyl 2-(4-hydroxyphenyl)-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(21)19-9-8-14-13(10-19)18-15(22-14)11-4-6-12(20)7-5-11/h4-7,20H,8-10H2,1-3H3 |
InChI Key |
MYYYJFBIFJOWFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(O2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-hydroxyphenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-hydroxyphenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-(4-hydroxyphenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-hydroxyphenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include:
- Compound M/L (logP = 5.52): Non-hydroxylated phenyl-substituted oxazolo-pyridines.
- Compound N/O/P (logP = 6.22): Hydrophobic derivatives with alkyl/aryl substituents.
- Patent-derived analog (): A bicyclo[2.2.2]octane-containing carbamate with a triisopropylsilyl-protected pyrrolo-pyridine.
Table 1: Comparative Physicochemical Properties
*Estimated based on substituent contributions.
- logP and Solubility: The target compound’s 4-hydroxyphenyl group reduces logP compared to non-polar analogs (e.g., Compounds M/L), enhancing aqueous solubility . This aligns with chromatographic behavior; its lower retention time under acetonitrile (ACN)/water conditions reflects increased polarity .
- Steric Effects : The tert-butyl group in the target compound provides steric shielding, improving metabolic stability relative to smaller carbamates (e.g., methyl or benzyl derivatives).
Stability and Reactivity
- However, the compound’s stability under ambient conditions likely exceeds environmentally persistent free radicals (EPFRs), which exhibit lifetimes of days to years .
Analytical Characterization
- Chromatography: Replacing ACN with ethanol (EL) in mobile phases increases retention times and reduces detection sensitivity due to EL’s high UV cutoff . For the target compound, ACN-based systems are preferable for optimal resolution.
Biological Activity
Tert-butyl 2-(4-hydroxyphenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, focusing on its pharmacological effects and mechanisms of action.
Synthesis
The synthesis of this compound involves several chemical reactions that typically include the formation of the oxazolo[4,5-c]pyridine core followed by functionalization to introduce the tert-butyl and hydroxyphenyl groups. Specific methodologies may vary, but the general approach includes:
- Formation of the Pyridine Ring : Utilizing known pyridine synthesis techniques.
- Introduction of Hydroxy Group : Employing hydroxylation reactions to achieve the desired substitution at the 4-position.
- Carboxylate Formation : Converting the intermediate into the final carboxylate ester.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related oxazolo[4,5-c]pyridines have shown their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study demonstrated that a related compound significantly reduced tumor growth in mouse models when administered at specific doses. The mechanism was attributed to the inhibition of pathways involved in cell survival and proliferation.
Antioxidant Activity
This compound may also exhibit antioxidant properties. Compounds with similar hydroxyl substitutions have been shown to scavenge free radicals effectively.
- Research Findings : In vitro assays indicated that this compound could reduce oxidative stress markers in cultured cells, suggesting a protective effect against oxidative damage.
Enzyme Inhibition
Preliminary studies suggest that this compound might act as an inhibitor of certain enzymes linked to disease processes. For example, it may inhibit cyclooxygenase (COX) enzymes involved in inflammation and pain.
- Data Table : Here’s a summary of enzyme inhibition studies:
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | COX-1 | 10 | |
| Compound B | COX-2 | 15 | |
| This compound | COX-1/COX-2 | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity.
- Modulation of Signaling Pathways : It could influence pathways related to inflammation and cancer progression.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
